molecular formula C7H3F9O2 B3040773 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid CAS No. 239463-98-0

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid

Cat. No.: B3040773
CAS No.: 239463-98-0
M. Wt: 290.08 g/mol
InChI Key: AYHWXFOMIRCWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid is a fluorinated organic compound with the molecular formula C7H5F9O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. It is commonly used in various scientific research applications due to its distinctive chemical structure.

Scientific Research Applications

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of high-performance materials and coatings.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statement H314 suggests that it causes severe skin burns and eye damage . The precautionary statement P270 indicates that one should not eat, drink or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid typically involves the reaction of hexafluorohexanoic acid with trifluoromethyl compounds under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different scientific and industrial applications .

Mechanism of Action

The mechanism of action of 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, thereby modulating their activity. The compound can also disrupt cellular processes by altering membrane permeability and enzyme function .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid include:

Uniqueness

The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWXFOMIRCWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239463-98-0
Record name 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)-2-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239463-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid
Reactant of Route 3
Reactant of Route 3
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid
Reactant of Route 4
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid
Reactant of Route 5
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid
Reactant of Route 6
4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hex-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.